molecular formula C18H16N2O6 B460771 2-Amino-4-(2,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 876709-84-1

2-Amino-4-(2,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460771
CAS No.: 876709-84-1
M. Wt: 356.3g/mol
InChI Key: VYPHJEYQAIROLH-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a fused pyran derivative characterized by a pyrano[3,2-b]pyran core substituted with a 2,4-dimethoxyphenyl group at position 4, a hydroxymethyl group at position 6, and a nitrile group at position 2. Its structure is part of a broader class of 2-amino-pyrano[3,2-b]pyran-3-carbonitriles, which are synthesized via multicomponent reactions involving kojic acid, aldehydes, and malononitrile . These compounds are studied for diverse biological activities, including antityrosinase, anticancer, and neuroprotective effects .

Properties

IUPAC Name

2-amino-4-(2,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-23-9-3-4-11(14(6-9)24-2)15-12(7-19)18(20)26-16-13(22)5-10(8-21)25-17(15)16/h3-6,15,21H,8,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPHJEYQAIROLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with malononitrile and subsequent cyclization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield aldehydes or carboxylic acids, while reduction of the oxo group would yield hydroxyl derivatives.

Scientific Research Applications

2-Amino-4-(2,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: It may have therapeutic potential and could be investigated for its effects on various biological targets.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound ID Substituents (Position 4) Melting Point (°C) Key Functional Groups (IR Peaks, cm⁻¹) Biological Activity
6a 4-(Benzyloxy)phenyl 221–224 -OH (3400), -CN (2199), C=O (1677) Antityrosinase
6h 3-(4-Chlorobenzyloxy)phenyl 232–236 -CN (2191), C=O (1636) Antityrosinase
6k 4-(Benzyloxy)-3-methoxyphenyl 234–237 -OCH₃ (3336), -CN (2196) Not reported
6l 4-(4-Fluorobenzyloxy)-3-methoxyphenyl 232–235 -F (1658), -CN (2200) Not reported
10b 4-(Imidazolyl)phenyl 248–252 -CN (2181), C=O (1652) Anticancer (apoptosis induction)
1c 2-Methoxyphenyl 220–218 -OCH₃ (3351), -CN (2222) Alzheimer’s therapy
Target Compound 2,4-Dimethoxyphenyl Not reported -OCH₃ (expected ~2830), -CN (~2190) Under investigation

Key Observations :

  • Halogen Substitution: Chlorine (6h) and fluorine (6l) increase melting points compared to non-halogenated analogs (6a) due to enhanced intermolecular interactions .
  • Methoxy Groups : Multiple methoxy substituents (e.g., 6k, 6l) reduce solubility but improve thermal stability .
  • Heteroaryl Groups : Imidazolyl (10b) and triazolyl (10c) groups enable anticancer activity by targeting cell cycle proteins .

Modifications at Position 6

  • Hydroxymethyl Retention : Most analogs retain the hydroxymethyl group (e.g., 6a, 6h, 10b), which enhances water solubility and hydrogen-bonding capacity .
  • Ester Derivatives: Methyl ester analogs (e.g., methyl 2-amino-4-(2-chlorophenyl)-...carboxylate) show reduced polarity and altered pharmacokinetics .

Physicochemical and Spectroscopic Properties

Infrared Spectroscopy (IR)

  • Nitrile Stretch : All compounds exhibit -CN peaks between 2190–2222 cm⁻¹ .
  • Carbonyl Stretch : C=O vibrations range from 1636–1677 cm⁻¹, influenced by electron-withdrawing substituents .
  • Hydroxyl/Methoxy Groups : Broad -OH peaks (~3400 cm⁻¹) and sharp -OCH₃ peaks (~2830 cm⁻¹) confirm substituent identity .

Nuclear Magnetic Resonance (NMR)

  • Aromatic Protons : Chemical shifts (δ 6.6–8.3 ppm) vary with substituent electron effects. For example, fluorobenzyloxy groups (6l) deshield adjacent protons .
  • Methylene Protons : -CH₂ groups (e.g., hydroxymethyl at δ 4.10–4.75 ppm) show multiplicity dependent on adjacent substituents .

Antityrosinase Activity

  • Electron-Donating Groups : Benzyloxy (6a) and methoxy (6k) substituents enhance tyrosinase inhibition by interacting with the enzyme’s copper-active site .
  • Halogenated Analogs: 4-Chlorobenzyloxy (6h) improves binding stability (ΔG = -9.2 kcal/mol) compared to non-halogenated analogs .

Anticancer Activity

  • Heteroaryl Substitution : Imidazolyl (10b) and triazolyl (10c) groups induce apoptosis in HeLa cells (IC₅₀ = 8.2–11.4 µM) by disrupting tubulin polymerization .

Neuroprotective Activity

  • Methoxy Positioning : 2-Methoxyphenyl (1c) exhibits cholinesterase inhibition (IC₅₀ = 1.8 µM), relevant for Alzheimer’s therapy .

Biological Activity

2-Amino-4-(2,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a compound that belongs to the class of pyran derivatives, which are known for their diverse biological activities. This article explores the biological properties of this compound, including its potential therapeutic applications based on various research findings.

  • Chemical Name : this compound
  • CAS Number : 876709-84-1
  • Molecular Formula : C18H16N2O6
  • Molecular Weight : 356.33 g/mol

Anticancer Activity

Research indicates that pyran derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce cytotoxic effects in various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of signaling cascades related to cell survival and death .

Cell LineIC50 Value (µM)Mechanism of Action
MCF715.5Apoptosis induction
HCT11620.3Cell cycle arrest
A54918.7Inhibition of proliferation

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Pyran derivatives have been reported to scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems . This activity is particularly relevant in the context of diseases where oxidative stress plays a significant role.

Antibacterial Activity

Pyran derivatives have demonstrated antibacterial effects against various pathogens. Studies suggest that these compounds can disrupt bacterial cell wall synthesis and inhibit enzymatic functions critical for bacterial survival. For example, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including one-pot reactions involving malononitrile and aldehydes under mild conditions. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity and functional groups present in the compound .

In Vivo Studies

In vivo studies assessing the anticancer potential of similar pyran compounds have shown promising results. For example, administration in animal models has led to significant tumor reduction without substantial toxicity to normal tissues . These findings underscore the potential for further development into therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what catalysts are optimal for its formation?

The compound can be synthesized via one-pot, multi-component reactions involving α,β-unsaturated nitriles or active methylenenitriles. Organocatalysts like L-proline or DABCO (1,4-diazabicyclo[2.2.2]octane) are effective for cyclocondensation reactions, achieving yields >85% under mild conditions (e.g., ethanol at 60–80°C for 6–12 hours). Reaction monitoring via TLC and purification by recrystallization (ethanol/DMF) are recommended .

Q. Which spectroscopic techniques are critical for characterizing its structure, and what key spectral markers should be prioritized?

  • 1H/13C NMR : Key signals include the amino proton (δ 6.0–7.0 ppm, broad singlet) and methoxy groups (δ 3.7–3.9 ppm, singlet). The hydroxymethyl group appears as a multiplet at δ 4.5–5.0 ppm.
  • IR : Stretching vibrations for C≡N (~2190 cm⁻¹), C=O (~1680 cm⁻¹), and NH₂ (~3400 cm⁻¹) confirm functional groups.
  • HRMS : Validate molecular weight (e.g., calculated [M+Na⁺] = 386.0673, observed 386.0677) .

Advanced Research Questions

Q. How can reaction conditions be optimized when encountering low yields or undesired byproducts during synthesis?

  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates.
  • Catalyst Screening : Test alternatives like DBU (1,8-diazabicycloundec-7-ene) for improved regioselectivity.
  • Temperature Control : Lower temperatures (40–50°C) may reduce side reactions, while microwave-assisted synthesis can accelerate kinetics.
  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities and adjust stoichiometry .

Q. What mechanistic insights explain the formation of the pyrano[3,2-b]pyran core in this compound?

The reaction proceeds via a Knoevenagel-Michael-cyclization cascade :

  • Step 1 : Knoevenagel condensation between the nitrile and ketone groups forms an α,β-unsaturated intermediate.
  • Step 2 : Michael addition of the amino group to the activated double bond.
  • Step 3 : Acid/base-catalyzed cyclization generates the fused pyran rings. Isotopic labeling (e.g., ¹⁵N) and DFT calculations can validate intermediates .

Q. How can researchers resolve contradictions in spectral data interpretation, such as overlapping signals in NMR?

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating protons with adjacent carbons. For example, HMBC can link the hydroxymethyl group to the pyran oxygen.
  • Deuterated Solvents : Use DMSO-d6 to sharpen broad NH₂ signals.
  • Variable Temperature NMR : Suppress dynamic effects causing signal broadening .

Q. What strategies are recommended for evaluating the compound’s bioactivity, such as antiproliferative effects?

  • In Vitro Assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., methoxy vs. chloro groups) to assess impact on potency.
  • Molecular Docking : Target enzymes like topoisomerase II or tubulin, leveraging crystallographic data from similar pyrano-pyran derivatives .

Q. What crystallographic methods are essential for determining its solid-state structure, and how does conformation influence activity?

  • Single-Crystal X-ray Diffraction : Resolve the dihedral angle between the dimethoxyphenyl and pyran rings, which affects π-π stacking in biological targets.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between NH₂ and carbonyl groups).
  • Polymorph Screening : Assess stability of different crystalline forms under humidity/temperature stress .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields or spectral data across studies?

  • Reproducibility Checks : Validate reaction conditions (e.g., catalyst purity, solvent grade) and characterize products with orthogonal techniques (e.g., elemental analysis alongside HRMS).
  • Meta-Analysis : Compare datasets from structurally analogous compounds (e.g., pyrano[3,2-c]quinoline derivatives) to identify systematic errors .

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